molecular formula C17H12FN3OS B6489570 5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1358679-59-0

5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B6489570
CAS RN: 1358679-59-0
M. Wt: 325.4 g/mol
InChI Key: VPVDCXGGQAPZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, also known as 4F-MTPyP, is a small molecule that has been studied for its potential applications in scientific research. This compound is a member of the pyrazolo[1,5-a]pyrazin-4-one family, which is comprised of compounds that are highly reactive and have a wide range of applications in organic synthesis. 4F-MTPyP has been studied for its potential use in a variety of scientific research applications, including drug discovery, medicinal chemistry, and chemical biology.

Mechanism of Action

The mechanism of action of 5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is not well understood. However, it is believed that this compound binds to certain proteins and other biomolecules in the body, which can then lead to changes in the structure and function of these molecules. It is also believed that 5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can interact with certain enzymes, which can lead to changes in their activity. Additionally, this compound has been shown to interact with certain receptors in the body, which can lead to changes in the way the body responds to certain stimuli.
Biochemical and Physiological Effects
5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has been shown to have a variety of biochemical and physiological effects. This compound has been shown to increase the activity of certain enzymes, which can lead to changes in the way the body responds to certain stimuli. Additionally, 5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has been shown to bind to certain proteins and other biomolecules, which can lead to changes in their structure and function. This compound has also been shown to interact with certain receptors in the body, which can lead to changes in the way the body responds to certain stimuli.

Advantages and Limitations for Lab Experiments

The use of 5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one in lab experiments has several advantages. This compound is highly reactive, which makes it useful for synthesizing other compounds with a wide range of applications. Additionally, this compound is relatively simple to synthesize, which makes it easier to obtain. However, there are also several limitations to the use of 5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one in lab experiments. This compound can be toxic if not handled properly, and it can also cause skin irritation if it comes into contact with the skin. Additionally, this compound can be expensive to obtain, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for 5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one. This compound could be further studied for its potential use in drug discovery and medicinal chemistry. Additionally, 5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one could be studied for its potential use in chemical biology and organic synthesis. Additionally, further research could be done to investigate the mechanism of action of this compound and to determine how it interacts with certain proteins and other biomolecules. Finally, further research could be done to investigate the potential toxicity of this compound and to determine the potential risks associated with its use.

Synthesis Methods

5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is synthesized through a process known as palladium-catalyzed cross-coupling. This method utilizes a palladium catalyst and a base to catalyze the reaction between two molecules. The resulting product is a highly reactive compound that can be used in a variety of applications. The synthesis of 5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is relatively simple and can be completed in a few steps. This compound can also be synthesized from commercially available precursors, which makes it easier to obtain.

Scientific Research Applications

5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has been studied for its potential use in a variety of scientific research applications. This compound has been used in drug discovery and medicinal chemistry to study the effects of different molecules on various biological systems. Additionally, 5-[(4-fluorophenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has been used in chemical biology to study the structure and function of proteins and other biomolecules. This compound has also been studied for its potential use in organic synthesis, as it can be used to synthesize other compounds with a wide range of applications.

properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS/c18-13-5-3-12(4-6-13)11-20-7-8-21-15(17(20)22)10-14(19-21)16-2-1-9-23-16/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVDCXGGQAPZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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